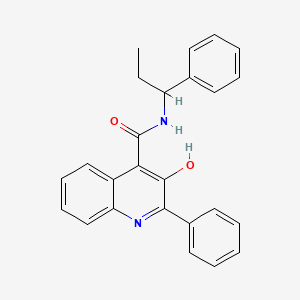
Talnetant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Talnetant involves the formation of a quinoline core structure. One of the synthetic routes includes the reaction of 3-hydroxy-2-phenylquinoline-4-carboxylic acid with 1-phenylpropylamine under specific conditions to form the final product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions: Talnetant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include modified quinoline derivatives, which can have different biological activities and properties .
科学的研究の応用
Psychiatric Disorders
Talnetant's primary application is in the treatment of psychiatric disorders, particularly schizophrenia. The neurokinin 3 receptor plays a significant role in the modulation of dopaminergic neurotransmission, which is crucial for the pathophysiology of schizophrenia.
Mechanism of Action:
- This compound exhibits high affinity for human NK3 receptors (pKi 8.7) and selectively antagonizes neurokinin B-induced responses .
- It has been shown to increase extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex, suggesting its potential to enhance cognitive functions impaired in schizophrenia .
Clinical Studies:
- In a study involving guinea pigs, this compound significantly reduced "wet dog shake" behaviors induced by neurokinin B, indicating its efficacy as an NK3 receptor antagonist .
- Microdialysis studies demonstrated that this compound administration resulted in increased dopamine release in key brain areas involved in mood regulation, supporting its potential utility in treating psychotic symptoms associated with schizophrenia .
Gastrointestinal Disorders
This compound has also been investigated for its effects on gastrointestinal function, particularly in conditions such as irritable bowel syndrome (IBS).
Clinical Trials:
- A randomized controlled trial assessed the impact of this compound on rectal sensory function and compliance. The study involved 102 healthy volunteers who received either this compound or a placebo over several days. Results indicated that this compound did not significantly affect rectal compliance or sensory thresholds compared to placebo .
- Despite the lack of efficacy in altering rectal sensations, the study contributes to understanding this compound's safety profile and pharmacodynamics in gastrointestinal applications.
Cognitive Enhancement
Recent investigations have suggested that this compound may enhance cognitive functions, which is particularly relevant for conditions characterized by cognitive deficits.
Research Findings:
- Clinical investigations reported slight improvements in visuomotor coordination and vigilance among healthy volunteers following this compound administration .
- These findings indicate a possible role for this compound in cognitive enhancement strategies, although further research is needed to establish its efficacy in clinical populations with cognitive impairments.
Data Summary
作用機序
Talnetant exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including the modulation of neurotransmitter release. By blocking this receptor, this compound can alter the activity of neurotransmitters such as dopamine and norepinephrine, which are implicated in conditions like schizophrenia and irritable bowel syndrome .
類似化合物との比較
Osanetant: Another neurokinin 3 receptor antagonist with a similar mechanism of action.
Pavinetant: A quinoline-based NK3 receptor antagonist with comparable biological activity.
Uniqueness: Talnetant is unique due to its high selectivity for the neurokinin 3 receptor and its ability to penetrate the brain effectively. This makes it a valuable tool for studying the role of neurokinin receptors in various physiological and pathological processes .
特性
IUPAC Name |
3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVGWDGIJKWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-32-9 |
Source


|
| Record name | Talnetant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













